molecular formula C8H11N3O2S B13105659 S-methyl 4-amino-2-ethoxypyrimidine-5-carbothioate

S-methyl 4-amino-2-ethoxypyrimidine-5-carbothioate

Cat. No.: B13105659
M. Wt: 213.26 g/mol
InChI Key: PBPYCTQYAISLBH-UHFFFAOYSA-N
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Description

S-methyl4-amino-2-ethoxypyrimidine-5-carbothioate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-methyl4-amino-2-ethoxypyrimidine-5-carbothioate typically involves multiple steps, starting from acyclic starting materials. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity, often using large-scale reactors and automated processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

S-methyl4-amino-2-ethoxypyrimidine-5-carbothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the compound into different functional groups.

    Substitution: The amino and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives.

Scientific Research Applications

S-methyl4-amino-2-ethoxypyrimidine-5-carbothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-methyl4-amino-2-ethoxypyrimidine-5-carbothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the expression of inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-methyl4-amino-2-ethoxypyrimidine-5-carbothioate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

S-methyl 4-amino-2-ethoxypyrimidine-5-carbothioate

InChI

InChI=1S/C8H11N3O2S/c1-3-13-8-10-4-5(6(9)11-8)7(12)14-2/h4H,3H2,1-2H3,(H2,9,10,11)

InChI Key

PBPYCTQYAISLBH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C(=N1)N)C(=O)SC

Origin of Product

United States

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